2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile
CAS No.: 5593-28-2
Cat. No.: VC13611404
Molecular Formula: C10H5ClN2O
Molecular Weight: 204.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5593-28-2 |
|---|---|
| Molecular Formula | C10H5ClN2O |
| Molecular Weight | 204.61 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile |
| Standard InChI | InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H |
| Standard InChI Key | GDRRQYLMIXFBEH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile is systematically named according to IUPAC guidelines as 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile. Its molecular structure integrates a hydroxymethylene group () bridged to a propanedinitrile backbone () and a 4-chlorophenyl ring. The compound’s SMILES representation is C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl, while its InChI key is GDRRQYLMIXFBEH-UHFFFAOYSA-N .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 5593-28-2 |
| Molecular Formula | |
| Molecular Weight | 204.61 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile |
| SMILES | C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl |
| InChI Key | GDRRQYLMIXFBEH-UHFFFAOYSA-N |
Structural and Electronic Features
The para-chlorophenyl group enhances the compound’s electrophilicity, facilitating nucleophilic attacks at the α-carbon of the malononitrile moiety . The hydroxymethylene group introduces hydrogen-bonding capabilities, influencing solubility in polar solvents like water . Nitrile groups () contribute to its reactivity, enabling participation in cycloaddition and polymerization reactions .
Synthesis and Reaction Mechanisms
Knoevenagel Condensation
The compound is synthesized via Knoevenagel condensation, a reaction between 4-chlorobenzaldehyde and malononitrile. Recent advancements demonstrate that this reaction proceeds efficiently in water without catalysts, achieving yields exceeding 95% .
Reaction Equation:
Solvent and Stoichiometric Optimization
Studies comparing solvents revealed that water outperforms organic solvents like methanol () and ethanol (), achieving near-quantitative yields . Stoichiometric experiments confirmed that 1.0 equivalent of malononitrile suffices for maximum efficiency, reducing waste .
Table 2: Solvent Efficiency in Synthesis
| Solvent | Yield (%) |
|---|---|
| Water | 100 |
| Methanol | 85 |
| Ethanol | 55 |
| Chloroform | 0 |
Applications in Organic and Pharmaceutical Chemistry
Pharmaceutical Intermediates
The compound’s nitrile groups serve as precursors for heterocyclic compounds, including pyrimidines and triazoles, which are prevalent in antiviral and anticancer agents . For example, its derivatives have been explored as inhibitors of protein kinases involved in tumor proliferation .
Agrochemical Development
In agrochemistry, the chlorophenyl moiety enhances the bioactivity of herbicides and fungicides. Derivatives of 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile exhibit herbicidal activity against broadleaf weeds by disrupting photosynthetic pathways .
Material Science
The compound’s conjugated system enables applications in organic semiconductors. Its ability to undergo π-π stacking improves charge transport in thin-film transistors .
Recent Research Advancements
Green Synthesis Innovations
The catalyst-free aqueous synthesis method aligns with green chemistry principles, minimizing solvent waste and energy consumption . This approach has been scaled to kilogram quantities with consistent purity (>97%) .
Mechanistic Insights
Kinetic studies reveal that the reaction proceeds via a concerted mechanism, where water acts as both solvent and proton shuttle, accelerating imine formation .
Computational Modeling
Density functional theory (DFT) calculations predict that electron-withdrawing substituents on the phenyl ring lower the activation energy by stabilizing the transition state .
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